[2-(4-Methoxyphenoxy)ethyl]ammonium chloride
Description
[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a quaternary ammonium compound characterized by a 4-methoxyphenoxy group attached to an ethyl chain terminated by an ammonium chloride moiety. Its molecular formula is C₉H₁₄ClNO₂, with a molecular weight of 203.45 g/mol (calculated). The compound’s CAS registry number is 98953-23-2, and it is available at 97% purity for research applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)ethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-2-4-9(5-3-8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFXTJDWVNEVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenoxy)ethyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[2-(4-Methoxyphenoxy)ethyl]ammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulation.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenoxy)ethyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between [2-(4-Methoxyphenoxy)ethyl]ammonium chloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Amine Type | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 98953-23-2 | C₉H₁₄ClNO₂ | 203.45 | 4-methoxy phenoxy | Primary ammonium | Ethyl chain, para-methoxy phenoxy |
| 4-(2-Methoxyphenoxy)benzylamine hydrochloride | 1169974-82-6 | C₁₄H₁₆ClNO₂ | 273.74* | 2-methoxy phenoxy | Primary ammonium | Benzylamine, ortho-methoxy phenoxy |
| 2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride | - | C₉H₁₄ClNO₃ | 219.45 | 4-hydroxy,3-methoxy | Primary ammonium | Ethyl chain, hydroxyl + methoxy |
| 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride | 100956-00-1 | C₁₅H₁₈ClNO₂ | 279.77 | 4-methoxy phenoxy | Primary ammonium | Extended phenyl-ethyl chain |
*Estimated based on molecular formula.
2.1 Structural and Functional Differences
Substituent Position: The para-methoxy group in the target compound contrasts with ortho-methoxy in 4-(2-Methoxyphenoxy)benzylamine hydrochloride (). The 4-hydroxy-3-methoxy substitution in 2-(4-Hydroxy-3-methoxyphenyl)ethylamine hydrochloride () introduces hydrogen bonding capacity, which may improve aqueous solubility but reduce lipid solubility .
Amine Chain Length and Type: The ethylammonium chain in the target compound offers flexibility and shorter steric bulk compared to the benzylamine group in ’s compound. This difference may influence binding interactions in biological systems .
Counterion Effects :
- Chloride ions (as in the target compound) generally enhance water solubility compared to acetate or other anions (e.g., methacholine chloride in ). However, chloride salts may exhibit higher hygroscopicity .
Biological Activity
[2-(4-Methoxyphenoxy)ethyl]ammonium chloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol. This compound has garnered attention in various fields, particularly in biological research, due to its potential interactions with enzymes and receptors, leading to significant biochemical effects.
The synthesis of this compound typically involves the reaction of 2-(4-methoxyphenoxy)ethanol with ammonium chloride. This reaction is performed under specific conditions, often using solvents such as ethanol or methanol, and requires heating to facilitate product formation.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity, leading to various biochemical responses. The exact molecular targets may vary depending on the context of use, but the compound has been noted for its role in enzyme interactions, particularly in biochemical assays .
Enzyme Interaction
Research indicates that this compound can influence enzyme activity significantly. For instance, it has been used in studies examining enzyme kinetics and inhibition mechanisms. The compound's structure allows it to act as a competitive inhibitor for certain enzymatic reactions, which can be crucial for understanding metabolic pathways and drug interactions .
Antimicrobial Properties
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound may selectively target certain cancer cell lines while sparing normal cells. For example, studies have reported low cytotoxic effects on non-cancerous cells at concentrations where significant effects are observed on cancerous cells .
Study 1: Enzyme Inhibition
In a study focusing on purine nucleoside phosphorylase (PNP), derivatives of this compound were synthesized and evaluated for their inhibitory effects. The results indicated that some derivatives exhibited IC50 values in the low nanomolar range against human PNP, demonstrating potent selectivity towards pathogenic enzymes over human counterparts .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 19 | High |
| Compound B | 4 | Very High |
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of this compound against Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
